N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide involves complex reactions. For instance, a related compound was synthesized through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, demonstrating the intricate steps involved in creating such molecules (Prabhuswamy et al., 2016). Another example is the 'one-pot' reductive cyclization process used to synthesize 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, highlighting the diversity of synthesis routes for these compounds (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is often complex, with crystallographic studies revealing detailed insights. Single crystal X-ray diffraction studies are commonly employed to determine the crystal structure, showcasing the molecule's arrangement in the triclinic crystal system and highlighting the importance of hydrogen bond interactions in stabilizing the crystal and molecular structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of this compound derivatives are notable for their complexity and variety. These compounds participate in various chemical reactions, leading to the formation of new compounds with unique properties. For example, the synthesis processes involve condensation reactions, cyclization, and reductive cyclization, demonstrating the compounds' reactive versatility (Bhaskar et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of major human neurotransmitters like dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with its targets by replacing the 3- and 4-position hydroxy groups with methoxy groups . This compound has been found to inhibit corrosion of mild steel in acidic media .
Biochemical Pathways
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to have diverse biological activities .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds suggest that they may have some activity as monoamine oxidase inhibitors .
Result of Action
It has been found to inhibit the corrosion of mild steel in acidic media .
Action Environment
The action of N-(3,4-dimethoxyphenyl)-5-methyl-2-thiophenecarboxamide can be influenced by environmental factors. For instance, its corrosion inhibition efficiency increases with its concentration and shows a maximum inhibition efficiency of 86% in 0.5 M H2SO4 and 81% in 0.5 M HCl .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9-4-7-13(19-9)14(16)15-10-5-6-11(17-2)12(8-10)18-3/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHCBKVYCJWYAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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